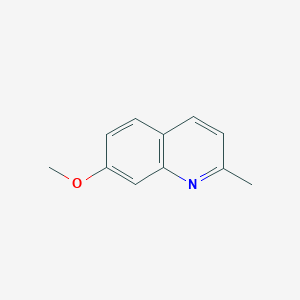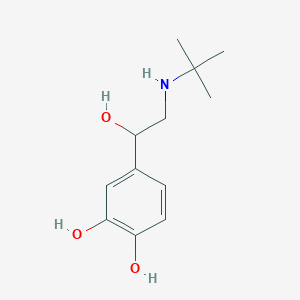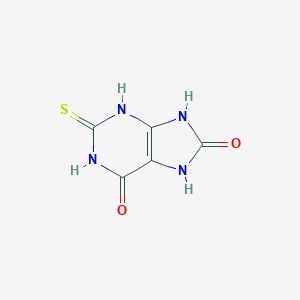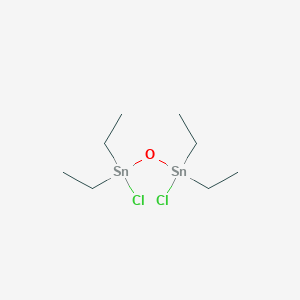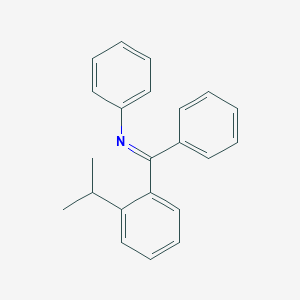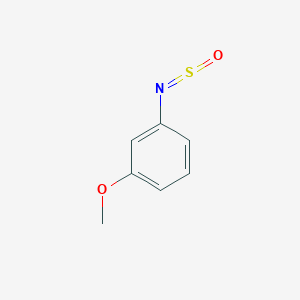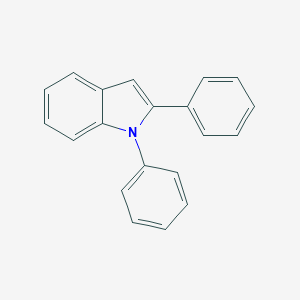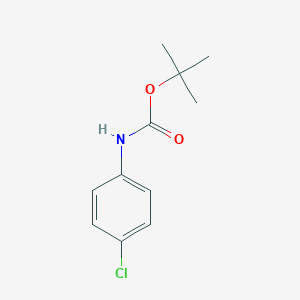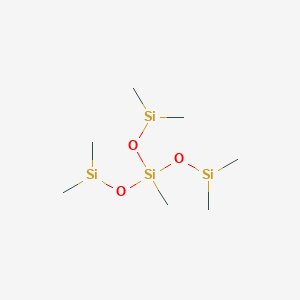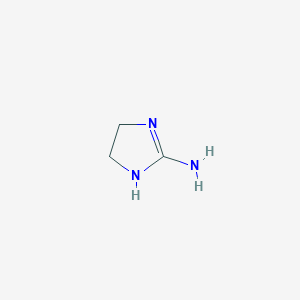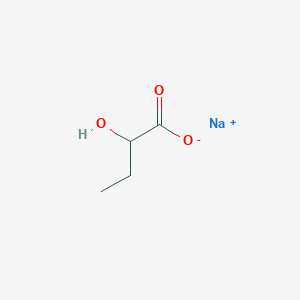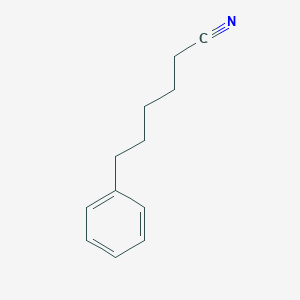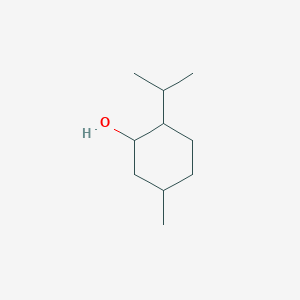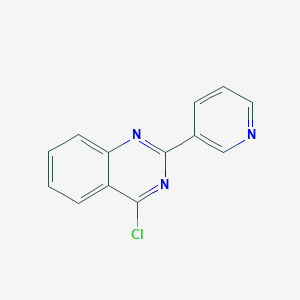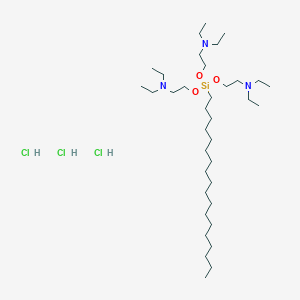
Tris(2-(N,N-diethylamino)ethoxy)octadecylsilane, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-(N,N-diethylamino)ethoxy)octadecylsilane, trihydrochloride, commonly referred to as TDEAOS, is a zwitterionic surfactant that has gained significant attention in scientific research due to its unique properties. TDEAOS is a highly efficient surfactant that is commonly used in various biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
TDEAOS has been widely used in scientific research due to its unique properties. TDEAOS is commonly used as a surfactant in various biochemical and physiological experiments, including drug delivery, gene delivery, and protein purification. TDEAOS can form stable complexes with various biomolecules, which can improve their solubility, stability, and bioavailability.
Wirkmechanismus
TDEAOS has a unique zwitterionic structure that allows it to interact with various biomolecules through electrostatic and hydrophobic interactions. TDEAOS can form stable complexes with biomolecules, including drugs, genes, and proteins, which can improve their solubility, stability, and bioavailability. TDEAOS can also enhance the cellular uptake of biomolecules by facilitating their interaction with cell membranes.
Biochemische Und Physiologische Effekte
TDEAOS has been shown to have various biochemical and physiological effects. TDEAOS can improve the solubility, stability, and bioavailability of various biomolecules, including drugs, genes, and proteins. TDEAOS can also enhance the cellular uptake of biomolecules, which can improve their efficacy. TDEAOS has been shown to have low toxicity and can be easily removed from the body.
Vorteile Und Einschränkungen Für Laborexperimente
TDEAOS has various advantages and limitations for lab experiments. TDEAOS is a highly efficient surfactant that can improve the solubility, stability, and bioavailability of various biomolecules. TDEAOS can also enhance the cellular uptake of biomolecules, which can improve their efficacy. However, TDEAOS can interfere with some biochemical and physiological assays, and its use should be carefully evaluated.
Zukünftige Richtungen
TDEAOS has significant potential for various scientific research applications. Future research should focus on developing new TDEAOS-based formulations for drug delivery, gene delivery, and protein purification. Future research should also focus on understanding the mechanism of action of TDEAOS and its interactions with biomolecules. Finally, future research should focus on evaluating the safety and toxicity of TDEAOS-based formulations.
Synthesemethoden
TDEAOS can be synthesized through a simple two-step process. The first step involves the reaction between octadecyltrichlorosilane and triethanolamine to produce octadecyltriethoxysilane. The second step involves the reaction between octadecyltriethoxysilane and N,N-diethylaminoethoxyethanol to produce TDEAOS. The yield of the synthesis process is typically high, and the purity can be easily controlled.
Eigenschaften
CAS-Nummer |
18843-93-1 |
|---|---|
Produktname |
Tris(2-(N,N-diethylamino)ethoxy)octadecylsilane, trihydrochloride |
Molekularformel |
C36H82Cl3N3O3Si |
Molekulargewicht |
739.5 g/mol |
IUPAC-Name |
2-[bis[2-(diethylamino)ethoxy]-octadecylsilyl]oxy-N,N-diethylethanamine;trihydrochloride |
InChI |
InChI=1S/C36H79N3O3Si.3ClH/c1-8-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-36-43(40-33-30-37(9-2)10-3,41-34-31-38(11-4)12-5)42-35-32-39(13-6)14-7;;;/h8-36H2,1-7H3;3*1H |
InChI-Schlüssel |
WZBNJVVPCCODLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC.Cl.Cl.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC.Cl.Cl.Cl |
Andere CAS-Nummern |
18843-93-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



